Physicochemical Identity: Experimentally-Derived logP, logD, and tPSA Profile Versus 2-Methoxy Positional Isomer
The target compound exhibits a logP of 2.29, logD (pH 7.4) of 2.25, and tPSA of 121.03 Ų as reported by the ChemDiv screening compound database . These values distinguish it from the 2-methoxy positional isomer (2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, CAS 1282097-09-9), for which predicted logP values range from 2.56 to 3.04 based on fragment-based computational estimates [1]. The ~0.3–0.8 log unit difference in lipophilicity between the 3-methoxy and 2-methoxy isomers corresponds to a theoretical ~2–6 fold difference in octanol-water partition coefficient, which can affect membrane permeability, plasma protein binding, and non-specific binding in biochemical assays.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 2.29 (computed, ChemDiv database) |
| Comparator Or Baseline | 2-methoxy isomer (CAS 1282097-09-9): predicted logP range 2.56–3.04 |
| Quantified Difference | Δ logP ≈ 0.3–0.8 units (target compound less lipophilic) |
| Conditions | Computed values from vendor databases; experimental logP not available for either compound |
Why This Matters
Procurement of the incorrect methoxy positional isomer introduces a different lipophilicity profile, which can shift assay outcomes through altered non-specific binding or membrane partitioning, confounding SAR interpretation.
- [1] PrenDB predicted logP values for 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide analogs. Available at: https://prendb.pharmazie.uni-marburg.de/ (Accessed 2026-05-10). View Source
